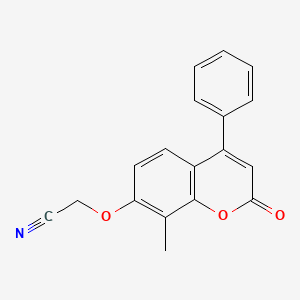![molecular formula C17H13FN2O3S B7747970 4-Fluoro-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B7747970.png)
4-Fluoro-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester is a complex organic compound that combines the structural features of benzoic acid, cyclopentathiophene, and a cyano group
Preparation Methods
The synthesis of 4-Fluoro-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester involves multiple steps. One common synthetic route starts with the preparation of 4-fluorobenzoic acid, which can be synthesized via the Schiemann reaction. In this reaction, 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluoride ion, followed by hydrolysis to yield 4-fluorobenzoic acid .
The next step involves the formation of the cyclopentathiophene ring, which can be achieved through a series of cyclization reactions. The cyano group is introduced via a nucleophilic substitution reaction, and the final esterification step involves the reaction of the carboxylic acid group with an alcohol under acidic conditions to form the methyl ester.
Chemical Reactions Analysis
4-Fluoro-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Esterification and Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-Fluoro-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and specificity. The cyclopentathiophene ring provides structural rigidity, which is essential for maintaining the compound’s bioactive conformation.
Comparison with Similar Compounds
4-Fluoro-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester can be compared with other similar compounds such as:
4-Fluorobenzoic Acid: A simpler analog that lacks the cyclopentathiophene and cyano groups, making it less complex but also less versatile in terms of applications.
3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophene:
Benzoic Acid Derivatives: Various benzoic acid derivatives with different substituents can be compared to highlight the unique properties conferred by the fluorine and cyano groups in the target compound.
Properties
IUPAC Name |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-11-6-4-10(5-7-11)17(22)23-9-15(21)20-16-13(8-19)12-2-1-3-14(12)24-16/h4-7H,1-3,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZFOXJLYUBXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
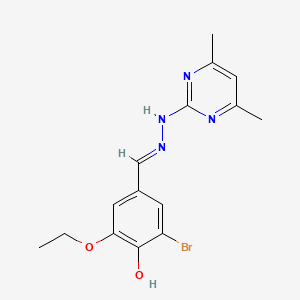
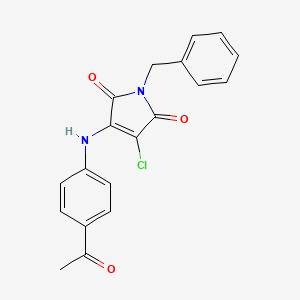
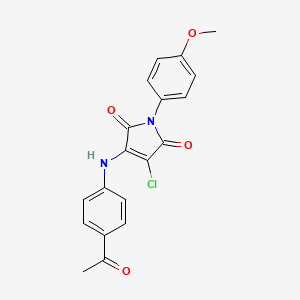
![ethyl (E)-2-cyano-3-[3-methoxy-4-[4-(4-methylphenoxy)butanoyloxy]phenyl]prop-2-enoate](/img/structure/B7747903.png)
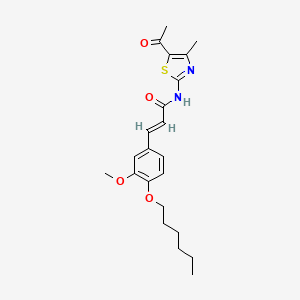
![methyl (E)-2-cyano-3-[4-[(E)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enoyl]oxy-3-methoxyphenyl]prop-2-enoate](/img/structure/B7747915.png)
![ethyl (E)-2-cyano-3-[3-methoxy-4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7747923.png)
![[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] (E)-3-(2-methoxyphenyl)prop-2-enoate](/img/structure/B7747931.png)
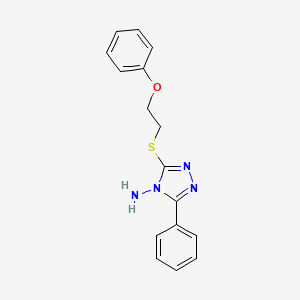
![Methyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B7747940.png)
![4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoic acid](/img/structure/B7747945.png)
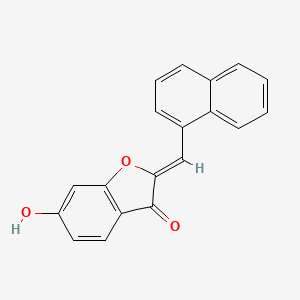
![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7747958.png)
